5-methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole
Description
5-Methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole is a benzimidazole derivative characterized by a methoxy group at the 5-position of the benzimidazole core and a (2-methylphenoxy)methyl substituent at the 2-position. Benzimidazoles are heterocyclic compounds with broad pharmacological relevance due to their structural resemblance to purine bases, enabling interactions with biological targets . This compound’s synthesis typically involves condensation reactions between substituted phenylenediamines and carbonyl-containing intermediates under acidic or oxidative conditions .
Properties
IUPAC Name |
6-methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-3-4-6-15(11)20-10-16-17-13-8-7-12(19-2)9-14(13)18-16/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHQQHNXMWOIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=C(N2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207989 | |
| Record name | 6-Methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018126-82-3 | |
| Record name | 6-Methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018126-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 2-methylphenoxy methyl group: This step involves the reaction of the benzimidazole core with 2-methylphenol in the presence of a suitable alkylating agent like chloromethyl methyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy and phenoxymethyl groups undergo oxidation under controlled conditions.
Key Findings:
-
Methoxy Group Oxidation :
The methoxy group (-OCH₃) can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media, yielding intermediates such as 5-keto derivatives.
| Reagent/Conditions | Product | Notes |
|---|---|---|
| KMnO₄ in H₂SO₄ (40–60°C) | 5-keto-2-[(2-methylphenoxy)methyl] | Requires acidic conditions |
-
Phenoxymethyl Side Chain Oxidation :
The methyl group on the phenoxy moiety is susceptible to oxidation, forming a carboxylic acid derivative. Hydrogen peroxide (H₂O₂) in the presence of phthalic anhydride at low temperatures (-10 to 10°C) is effective .
| Reagent/Conditions | Product | Yield |
|---|---|---|
| H₂O₂ + phthalic anhydride (0–10°C) | 2-carboxyphenoxymethyl derivative | Not reported |
Reduction Reactions
The benzimidazole core can be reduced under specific conditions:
Hydrogenation:
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the benzimidazole ring to a dihydrobenzimidazole structure.
| Reagent/Conditions | Product | Selectivity |
|---|---|---|
| H₂ (1 atm), Pd-C, ethanol, 25°C | Dihydrobenzimidazole analog | High |
Substitution Reactions
Electrophilic substitution occurs at the benzimidazole ring’s reactive positions (C-4 and C-6):
Nitration:
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy group .
| Reagent/Conditions | Product | Position |
|---|---|---|
| HNO₃ (conc.) + H₂SO₄ (0°C) | 4-nitro derivative | Major |
Halogenation:
Bromination (Br₂/FeBr₃) occurs at C-6, leveraging the methoxy group’s directing effects.
| Reagent/Conditions | Product | Position |
|---|---|---|
| Br₂ in CHCl₃, FeBr₃ catalyst | 6-bromo derivative | Exclusive |
Acid-Base Reactions
The benzimidazole nitrogen participates in acid-base interactions:
Salt Formation:
Treatment with HCl gas in dichloromethane forms a hydrochloride salt, enhancing solubility for pharmaceutical applications .
| Reagent/Conditions | Product | Application |
|---|---|---|
| HCl gas in CH₂Cl₂ (0–40°C) | Hydrochloride salt | Drug formulation |
Mannich Reaction:
The NH group of benzimidazole reacts with formaldehyde and amines to form Mannich bases, which exhibit enhanced biological activity .
| Reagent/Conditions | Product | Biological Effect |
|---|---|---|
| HCHO + morpholine (ethanol, reflux) | Morpholinomethyl derivative | Antimicrobial |
Degradation Studies
Stability under hydrolytic and oxidative stress:
Hydrolysis:
The methoxy group resists hydrolysis under acidic conditions (HCl, 100°C) but cleaves in alkaline media (NaOH, 80°C) .
| Condition | Degradation Product | Rate |
|---|---|---|
| 1M NaOH, 80°C, 2h | 5-hydroxy derivative | Rapid |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling introduces aryl groups at C-2 :
| Reagent/Conditions | Product | Yield |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 2-aryl substituted derivative | 70–85% |
Critical Analysis of Reaction Mechanisms
-
Oxidation : The methoxy group’s electron-donating effect stabilizes transition states during oxidation, favoring ketone formation.
-
Substitution : Nitration at C-4 is driven by resonance stabilization from the methoxy group .
-
Mannich Reaction : The NH group’s nucleophilicity enables efficient amine coupling, critical for enhancing pharmacological profiles .
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 5-methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus . In a study assessing antibacterial activity, compounds were tested against multiple strains using disc diffusion methods, revealing promising results comparable to standard antibiotics like gentamicin .
Antiviral Properties
Recent studies have highlighted the antiviral potential of benzimidazole derivatives against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. For instance, certain analogues demonstrated effective inhibition of viral replication, suggesting that this compound may possess similar capabilities .
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer properties. Compounds structurally related to this compound have been shown to induce apoptosis in cancer cells. In vitro studies demonstrated that specific derivatives exhibit cytotoxic effects against various cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer) cells .
Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives has been documented extensively. Compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. These findings suggest a mechanism through which these compounds could alleviate inflammation-related conditions .
Other Therapeutic Areas
Beyond the aforementioned applications, benzimidazole derivatives have been explored for their roles in treating conditions such as ulcers and hypertension. For instance, some derivatives have been found to inhibit gastric acid secretion effectively, making them candidates for developing anti-ulcer medications .
Case Study 1: Antibacterial Activity
In a study published in Der Pharma Chemica, researchers synthesized various benzimidazole derivatives and tested their antibacterial activity against gram-negative and gram-positive bacteria. The results indicated that the synthesized compounds exhibited significant antibacterial effects, particularly against E. coli , with some showing activity comparable to gentamicin at various concentrations .
Case Study 2: Antiviral Efficacy
A comprehensive review highlighted several benzimidazole derivatives that demonstrated antiviral activity against BVDV and other pathogens. The study noted that structural modifications significantly impacted the antiviral potency of these compounds, suggesting that similar approaches could enhance the efficacy of this compound .
Table 1: Biological Activities of Benzimidazole Derivatives
| Activity Type | Compound Structure | Target Pathogen/Cell Line | Efficacy |
|---|---|---|---|
| Antibacterial | 5-Methoxy-2-{(4-methylphenoxy)methyl}-1H-benzimidazole | E. coli | Comparable to Gentamicin |
| Antiviral | Various analogues | BVDV | Effective inhibition |
| Anticancer | Related derivatives | A-549, MCF-7 | Induced apoptosis |
| Anti-inflammatory | Similar compounds | COX-2 | Significant inhibition |
Table 2: Summary of Case Studies
Mechanism of Action
The mechanism of action of 5-methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole and related benzimidazole derivatives:
Key Findings:
Substituent Effects on Bioactivity: The sulfinyl group in omeprazole is critical for its irreversible binding to H⁺/K⁺-ATPase in gastric parietal cells . In contrast, the phenoxymethyl group in this compound lacks this mechanism but may enhance membrane permeability due to lipophilicity . Thiabendazole’s thiazole ring enables metal chelation, contributing to antifungal activity, whereas albendazole’s carbamate group facilitates hydrolysis into active metabolites .
Synthetic Accessibility: Omeprazole derivatives require asymmetric oxidation to achieve enantiomeric purity (e.g., esomeprazole), whereas this compound can be synthesized via straightforward nucleophilic substitution (e.g., reacting 2-mercaptobenzimidazole with 2-methylphenoxymethyl chloride) .
Stability and Impurities: Omeprazole’s sulfoxide group is prone to degradation under acidic conditions, forming sulfone or sulfide impurities . The phenoxymethyl ether in this compound is chemically more stable, reducing decomposition risks .
Pharmacological Potential: While omeprazole analogs dominate the PPI market, phenoxymethyl-substituted benzimidazoles (e.g., compound 9a) show promise in antimicrobial studies, with MIC values of 8–32 µg/mL against Gram-positive bacteria .
Biological Activity
5-Methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole is a compound belonging to the class of benzimidazoles, which are known for their diverse biological activities. This compound features a methoxy group and a 2-methylphenoxy substituent, contributing to its unique chemical properties and potential therapeutic applications. The study of its biological activity encompasses various aspects, including antimicrobial, anticancer, and cytotoxic effects.
1. Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains. The presence of the methoxy and phenoxy groups enhances solubility and reactivity, making this compound a candidate for further studies in antimicrobial drug development.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate activity | |
| Staphylococcus aureus | Low activity | |
| Candida albicans | Significant activity |
2. Anticancer Activity
Benzimidazole derivatives have shown promising results in anticancer research. Studies suggest that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. The mechanism often involves interaction with specific enzymes or receptors that regulate cell growth.
Case Study:
A study demonstrated that a benzimidazole derivative with similar structural features exhibited an IC50 value of 2.71 µM against lymphoma cell lines, indicating potent anticancer activity. The selectivity index (SI) was reported as 15 for THP cells, showing a significant difference in toxicity between normal and cancerous cells .
3. Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural characteristics.
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HuT78 | 0.18 | 13.55 |
| MTR-5 | 2.71 | 15 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and apoptosis. For instance, the compound may bind to targets such as thymidylate synthase or histone deacetylases (HDAC), disrupting normal cellular functions and promoting cancer cell death .
Q & A
Q. What are the standard synthetic routes for 5-methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and cyclization. Key steps include:
- Condensation : Reacting 2-mercapto-5-methoxybenzimidazole with 4-chloro-3,5-dimethyl-2-pyridinemethanol in methanol under reflux with sodium methoxide (yields ~85%) .
- Solvent Optimization : Ethyl acetate is used for extraction, and anhydrous magnesium sulfate for drying to improve purity .
- Catalyst Impact : Potassium carbonate and sodium methoxide enhance reactivity, with yields varying based on substituent steric effects (e.g., bulkier groups reduce yield to 75%) .
- Purity Validation : HPLC analysis (95.5% purity) and elemental analysis (C, H, N) confirm structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers focus on?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks for C-O-C (1250–1050 cm⁻¹) and benzimidazole N-H (3400–3200 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm. Aromatic protons from the benzimidazole and phenoxy groups show splitting patterns between δ 6.8–7.5 ppm .
- ¹³C NMR : Confirm the methoxy carbon at δ 55–60 ppm and quaternary carbons in the benzimidazole ring at δ 140–150 ppm .
- Melting Point : Used to assess purity (reported range: 180–185°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (e.g., reflux time, catalyst concentration). For example, extending reflux from 2 to 10 hours improved yield from 75% to 85% in analogous syntheses .
- Spectral Discrepancies : Compare experimental vs. calculated elemental analysis (e.g., C: 60.2% observed vs. 60.5% theoretical) to detect impurities .
- Advanced Techniques : Use X-ray crystallography (as in ) to resolve ambiguities in aromatic proton assignments .
Q. What computational strategies are employed to predict the biological activity of benzimidazole derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., α-glucosidase). In , compound 9c showed stronger binding affinity than acarbose due to hydrophobic interactions with active-site residues .
- AI-Driven Optimization : Integrate COMSOL Multiphysics for reaction parameter optimization (e.g., temperature, solvent polarity) to predict yield-activity relationships .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodological Answer :
- Substituent Variation : Modify the phenoxy group (e.g., introduce halogens or electron-withdrawing groups) to enhance metabolic stability. reports fluorinated derivatives (9b ) with improved bioavailability .
- In Vitro Assays : Test analogs against target enzymes (e.g., cytochrome P450 for metabolic profiling) using HPLC-MS to quantify metabolite formation .
Q. What methodologies assess the compound's stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (reported >200°C for related benzimidazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
